molecular formula C15H18N8 B12243813 9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine

9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12243813
M. Wt: 310.36 g/mol
InChI Key: HTGRSZAOTXKJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an ethyl group at the 9th position and a piperazine ring attached to a pyrimidine moiety at the 6th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactionsThe pyrimidine moiety is then attached using a coupling reaction, often facilitated by a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized processes to increase yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully monitored to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups to the piperazine or pyrimidine rings .

Scientific Research Applications

9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine apart is its unique combination of a purine ring with a piperazine-pyrimidine moiety. This structural arrangement allows for specific interactions with a variety of biological targets, making it a versatile compound in both research and potential therapeutic applications .

Properties

Molecular Formula

C15H18N8

Molecular Weight

310.36 g/mol

IUPAC Name

9-ethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)purine

InChI

InChI=1S/C15H18N8/c1-2-21-11-20-13-14(21)18-10-19-15(13)23-7-5-22(6-8-23)12-3-4-16-9-17-12/h3-4,9-11H,2,5-8H2,1H3

InChI Key

HTGRSZAOTXKJPS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.